Norfludiazepam
概要
説明
作用機序
Target of Action
Norfludiazepam primarily targets the Gamma-aminobutyric acid (GABA) receptor subunits . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
This compound acts as a potentiator at the GABA receptor subunits . It has a similar action to diazepam but binds with four times more affinity to benzodiazepine receptors than diazepam . This interaction enhances the inhibitory effects of GABA neurotransmission, leading to anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic system . By potentiating the action of GABA at its receptors, this compound enhances the inhibitory effects of this neurotransmitter, leading to decreased neuronal excitability .
Pharmacokinetics
The pharmacokinetics of this compound involve its metabolism by human hepatocytes . . This could potentially impact its bioavailability and duration of action.
Result of Action
The potentiation of GABA receptor activity by this compound results in decreased neuronal excitability . This leads to its anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances in the body, such as other benzodiazepines, could potentially affect the action of this compound . .
生化学分析
Biochemical Properties
Norfludiazepam interacts with various enzymes, proteins, and other biomolecules. It is largely metabolized into inactive metabolites by the cytochrome P450 enzymes, including the CYP3A4 enzyme that takes place in the liver . The nature of these interactions involves the modification of the benzene/diazepine rings of some 1,4-benzodiazepines .
Cellular Effects
This compound has effects on various types of cells and cellular processes. It influences cell function by binding unselectively to the various benzodiazepine receptor subtypes . This binding can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds unselectively to the various benzodiazepine receptor subtypes . This binding can lead to changes in gene expression and can influence enzyme inhibition or activation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is long-acting and prone to accumulation . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is largely metabolized into inactive metabolites by the cytochrome P450 enzymes, including the CYP3A4 enzyme that takes place in the liver . This metabolism involves interactions with various enzymes and cofactors.
準備方法
Synthetic Routes and Reaction Conditions
Norfludiazepam can be synthesized through the dealkylation of flurazepam. The process involves the removal of the alkyl group from flurazepam, resulting in the formation of desalkylflurazepam . The reaction typically requires specific conditions such as the presence of a strong base and an appropriate solvent to facilitate the dealkylation process .
Industrial Production Methods
Industrial production of desalkylflurazepam involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound .
化学反応の分析
Types of Reactions
Norfludiazepam undergoes various chemical reactions including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize desalkylflurazepam.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce desalkylflurazepam.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield dehydrogenated products .
科学的研究の応用
Norfludiazepam has a wide range of scientific research applications:
類似化合物との比較
Norfludiazepam is unique among benzodiazepines due to its long-acting properties and its ability to bind unselectively to various benzodiazepine receptor subtypes . Similar compounds include:
Flurazepam: The parent compound from which desalkylflurazepam is derived.
Flutoprazepam: Another benzodiazepine with similar properties.
Fludiazepam: Known for its anxiolytic and sedative effects.
Midazolam: A short-acting benzodiazepine used for its sedative properties.
Flutazolam: Used for its anxiolytic and muscle relaxant properties.
Quazepam: Known for its long-acting sedative effects.
Ethyl loflazepate: Another benzodiazepine with similar pharmacological properties.
This compound’s long-acting nature and its ability to accumulate in the body make it distinct from these similar compounds .
生物活性
Norfludiazepam is a compound belonging to the 1,4-benzodiazepine class, primarily recognized for its pharmacological effects as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) A receptor. This article provides a comprehensive overview of its biological activity, including pharmacodynamics, pharmacokinetics, and implications in clinical and research settings.
Chemical Structure and Properties
This compound is structurally related to fludiazepam, differing mainly by the absence of a methyl group at the nitrogen atom in position 1 of the diazepine ring. This modification significantly influences its binding affinity and pharmacological profile.
- Chemical Formula : CHClNO
- Molecular Weight : Approximately 288.7 g/mol
This compound enhances GABAergic transmission by binding to the benzodiazepine site on the GABA A receptor. This action increases the frequency of chloride channel opening events induced by GABA, leading to hyperpolarization of neurons and resultant anxiolytic , sedative , and muscle relaxant effects. The compound exhibits high affinity for benzodiazepine receptors, contributing to its effectiveness in alleviating anxiety and inducing sedation.
Pharmacological Effects
The primary biological activities of this compound include:
- Anxiolytic Effects : Reduces anxiety levels through enhanced GABAergic activity.
- Sedative Effects : Induces sedation, making it useful in managing sleep disorders.
- Muscle Relaxant Properties : Alleviates muscle tension and spasms.
Comparative Analysis with Other Benzodiazepines
This compound shares similarities with other benzodiazepines but also possesses unique characteristics that differentiate it from its counterparts. The following table summarizes key differences:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Fludiazepam | Methyl group at N1 | Higher receptor affinity than this compound |
Diazepam | No halogen substitution | Widely used anxiolytic |
Clonazepam | Chlorine substitution | Potent anticonvulsant |
Alprazolam | Triazole ring | Rapid onset of action |
This compound | No methyl group at N1 | Distinct binding profile affecting efficacy |
Research Findings
Recent studies have focused on the pharmacokinetics and toxicology of this compound, particularly in relation to its use in clinical settings and potential for misuse. Key findings include:
- Binding Affinity Studies : Research indicates that this compound has a significant binding affinity for GABA A receptors, comparable to other commonly used benzodiazepines .
- Clinical Implications : Although this compound has demonstrated efficacy in reducing anxiety and promoting sedation, its clinical use is limited due to regulatory constraints surrounding benzodiazepines .
- Toxicological Reports : Data from various case studies highlight instances of adverse effects associated with this compound misuse, emphasizing the need for awareness among healthcare providers regarding its potential risks .
Case Studies
Several case studies have documented the effects of this compound in different populations:
- Case Study 1 : A report on emergency department admissions indicated that patients presenting with symptoms of overdose often had detectable levels of this compound alongside other substances, underscoring its potential for misuse .
- Case Study 2 : A study examining chronic benzodiazepine use found that patients who transitioned to this compound experienced improved sleep parameters without significant complications over extended periods .
特性
IUPAC Name |
7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCOILFBWYKHHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183057 | |
Record name | Norfludiazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2886-65-9 | |
Record name | Desalkylflurazepam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2886-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norfludiazepam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002886659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norfludiazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.863 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORFLURAZEPAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9U41NXR6M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。